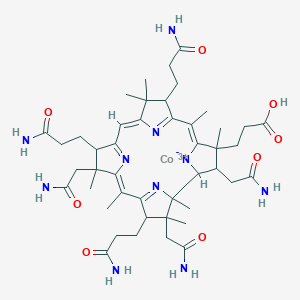![molecular formula C20H17N3O4S B227489 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TZI-18 and has been synthesized using various methods. The aim of
Mécanisme D'action
The mechanism of action of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves the inhibition of protein-protein interactions. TZI-18 binds to the c-Myc protein and disrupts its interaction with the Max protein, leading to the inhibition of c-Myc-mediated transcription. This inhibition can induce apoptosis in cancer cells, making TZI-18 a potential candidate for cancer therapy.
Biochemical and physiological effects:
Studies have shown that 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells by inhibiting the interaction between c-Myc and Max proteins. This inhibition can lead to the downregulation of c-Myc-mediated transcription, which is essential for the growth and survival of cancer cells. Additionally, TZI-18 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its potential application in cancer therapy. Additionally, TZI-18 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using TZI-18 in lab experiments is its low solubility in water, which can affect its bioavailability.
Orientations Futures
The potential applications of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in various fields of scientific research are vast. Some of the future directions for research on TZI-18 include the development of more efficient synthesis methods, the investigation of its potential application in other diseases, and the study of its pharmacokinetics and pharmacodynamics. Additionally, the exploration of the mechanism of action of TZI-18 can provide insights into the inhibition of protein-protein interactions and the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione has been reported in several studies. One of the commonly used methods involves the reaction of 2,3-dioxoindoline-6-sulfonyl chloride with 3-aminobenzoic acid followed by the reaction with thioamide. This method yields TZI-18 with a purity of more than 95%.
Applications De Recherche Scientifique
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as an inhibitor of protein-protein interactions. Studies have shown that TZI-18 can inhibit the interaction between the transcription factor c-Myc and its partner protein Max, which is essential for the growth and survival of cancer cells. This inhibition can lead to the induction of apoptosis in cancer cells, making TZI-18 a potential candidate for cancer therapy.
Propriétés
Nom du produit |
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C20H17N3O4S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17N3O4S/c1-12-5-4-6-13(11-12)21-16-19(26)23(20(27)28-16)10-9-22-17(24)14-7-2-3-8-15(14)18(22)25/h2-8,11,16,21H,9-10H2,1H3 |
Clé InChI |
VGHRVOCMMBQHNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)


![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)

